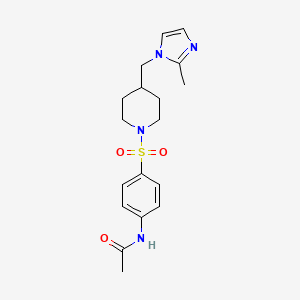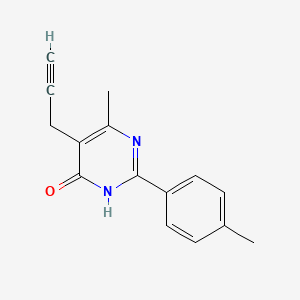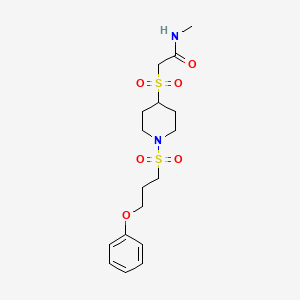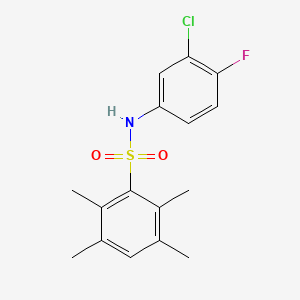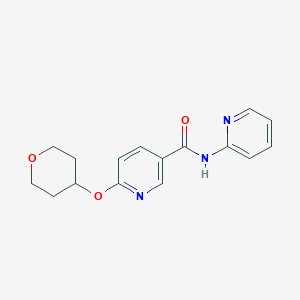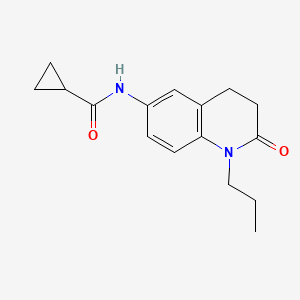![molecular formula C12H20N2O3 B2416058 N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide CAS No. 2199270-44-3](/img/structure/B2416058.png)
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide, also known as DMP323, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMP323 is a small molecule inhibitor that targets the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression, chromatin remodeling, and RNA splicing.
Mecanismo De Acción
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is a small molecule inhibitor that targets the active site of PRMT5. PRMT5 is an enzyme that catalyzes the methylation of arginine residues in histones and other proteins. Methylation of arginine residues plays a crucial role in the regulation of gene expression, chromatin remodeling, and RNA splicing. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide binds to the active site of PRMT5 and prevents the methylation of arginine residues, leading to the inhibition of gene expression and chromatin remodeling.
Efectos Bioquímicos Y Fisiológicos
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to have significant biochemical and physiological effects. In cancer cells, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of PRMT5. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
In neuronal cells, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to be highly specific for PRMT5, making it a useful tool for studying the role of PRMT5 in various biological processes.
However, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide. One direction is the development of more potent and selective inhibitors of PRMT5. Another direction is the investigation of the role of PRMT5 in other biological processes, such as RNA splicing and DNA repair. The development of more effective delivery methods for N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is also an important direction for future research. Finally, the investigation of the potential applications of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide in other diseases, such as autoimmune diseases, is an exciting area for future research.
Métodos De Síntesis
The synthesis of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the protection of the amine group of morpholine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected morpholine is then reacted with acetylacetone to form the key intermediate, which is further reacted with propargyl bromide to yield the final product, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide. The synthesis of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is a multi-step process that requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential applications in various research fields. One of the most promising applications of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is in the field of cancer research. PRMT5 has been shown to be overexpressed in various types of cancer, including lung, breast, and prostate cancer. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of PRMT5. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
In addition to cancer research, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been studied for its potential applications in neurodegenerative diseases. PRMT5 has been shown to play a role in the regulation of neuronal differentiation and synaptic plasticity. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease by enhancing synaptic plasticity.
Propiedades
IUPAC Name |
N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-4-11(15)13-6-5-12(16)14-7-9(2)17-10(3)8-14/h4,9-10H,1,5-8H2,2-3H3,(H,13,15)/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQDCLOKYZQEC-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

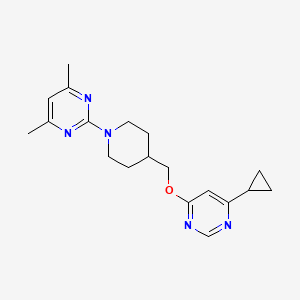
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)
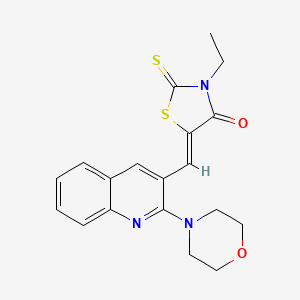
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)
